molecular formula C7H9F2NO B15324423 2,2-Difluoro-6-azaspiro[3.4]octan-5-one

2,2-Difluoro-6-azaspiro[3.4]octan-5-one

Cat. No.: B15324423
M. Wt: 161.15 g/mol
InChI Key: HPDKYLCLTPCUQZ-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azaspiro[34]octan-5-one is a chemical compound with the molecular formula C7H9F2NO It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one typically involves the annulation of the cyclopentane ring or the four-membered ring. These methods employ readily available starting materials and conventional chemical transformations. The reaction conditions are designed to minimize the need for chromatographic purifications, making the process more efficient .

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing and sourcing of raw materials. Companies like ChemScene provide custom synthesis and bulk manufacturing services for this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-6-azaspiro[3.4]octan-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2,2-Difluoro-6-azaspiro[3.4]octan-5-one can be compared with other spirocyclic compounds, such as:

    2-Azaspiro[3.4]octane: This compound lacks the difluoro substitution, which may affect its chemical properties and reactivity.

    6-Azaspiro[3.4]octan-5-one: This compound does not have the difluoro groups, which can influence its biological activity and applications.

Properties

Molecular Formula

C7H9F2NO

Molecular Weight

161.15 g/mol

IUPAC Name

2,2-difluoro-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C7H9F2NO/c8-7(9)3-6(4-7)1-2-10-5(6)11/h1-4H2,(H,10,11)

InChI Key

HPDKYLCLTPCUQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C12CC(C2)(F)F

Origin of Product

United States

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